2-(4-Nitrophenyl)acetyl chloride

Catalog No.
S1934767
CAS No.
50434-36-1
M.F
C8H6ClNO3
M. Wt
199.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Nitrophenyl)acetyl chloride

CAS Number

50434-36-1

Product Name

2-(4-Nitrophenyl)acetyl chloride

IUPAC Name

2-(4-nitrophenyl)acetyl chloride

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

InChI

InChI=1S/C8H6ClNO3/c9-8(11)5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2

InChI Key

FYXZTVPBFJQFBO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)[N+](=O)[O-]
  • Acylating Agent

    The presence of the acetyl chloride functional group (CH3C(O)Cl) signifies its ability to act as an acylating agent. Acyl chlorides react with various nucleophiles, introducing an acyl group (RCO-) onto the nucleophilic molecule. This property could be useful for introducing a nitro-substituted aromatic acyl group into different target molecules for various research purposes [].

  • Derivatization of Biomolecules

    The introduction of a nitro-substituted aromatic acyl group can be a strategy for biomolecule derivatization. This derivatization can alter the solubility, reactivity, or other properties of the biomolecule, which can be beneficial for applications like protein purification or improving detection methods in research [].

2-(4-Nitrophenyl)acetyl chloride, with the chemical formula C₈H₆ClNO₃ and CAS number 50434-36-1, is a yellow crystalline solid known for its strong acylating properties. This compound features a nitrophenyl group attached to an acetyl chloride moiety, making it a versatile intermediate in organic synthesis. Its molecular weight is approximately 199.59 g/mol . The compound is classified as hazardous, with warnings indicating that it can cause severe skin burns and eye damage upon contact, and is harmful if swallowed .

As 2-(4-Nitrophenyl)acetyl chloride is primarily used as a reagent, a specific mechanism of action is not applicable. Its function lies in transferring the 2-(4-nitrophenyl)acetyl group to other molecules in organic synthesis.

2-(4-Nitrophenyl)acetyl chloride is likely to be a hazardous compound due to the presence of the acyl chloride group. Here are some potential hazards to consider:

  • Corrosivity: Acyl chlorides are highly reactive and can cause skin and eye burns upon contact [].
  • Toxicity: The specific toxicity of 2-(4-Nitrophenyl)acetyl chloride is unknown, but it is advisable to handle it with caution as it may be harmful if ingested or inhaled.
  • Reactivity with water: Acyl chlorides react exothermically with water, releasing hydrochloric acid fumes. This can be irritating to the respiratory system [].

  • Substitution Reactions: It can react with nucleophiles such as amines and alcohols, leading to the formation of various derivatives.
  • Acylation Reactions: The compound is often used to introduce the acetyl group into other molecules, facilitating the synthesis of esters and amides.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 2-(4-nitrophenyl)acetic acid and hydrochloric acid.

These reactions highlight its utility as a reactive acylating agent in organic chemistry.

While specific biological activity data on 2-(4-Nitrophenyl)acetyl chloride is limited, compounds containing nitrophenyl groups are often associated with various biological activities, including antimicrobial and anticancer properties. The reactivity of this compound allows it to potentially interact with biological macromolecules, which could lead to significant biological effects depending on the context of its use .

Several methods exist for synthesizing 2-(4-Nitrophenyl)acetyl chloride:

  • From 4-Nitrophenol: One common method involves the reaction of 4-nitrophenol with thionyl chloride or oxalyl chloride in the presence of a base to yield 2-(4-nitrophenyl)acetyl chloride.
  • Direct Acetylation: Another approach includes the direct acetylation of 4-nitroaniline using acetic anhydride followed by chlorination.
  • Via Acetyl Chloride: The compound can also be synthesized by reacting 4-nitroaniline with acetyl chloride under acidic conditions .

These methods illustrate its accessibility for laboratory synthesis.

2-(4-Nitrophenyl)acetyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Research: Utilized in chemical biology for probing enzyme mechanisms through acylation reactions.
  • Dyes and Pigments: It can be involved in the production of dyes due to its chromophoric properties .

These applications underscore its significance in both industrial and research settings.

Interaction studies involving 2-(4-Nitrophenyl)acetyl chloride typically focus on its reactivity with nucleophiles. For instance, it has been shown to effectively acylate amino acids and peptides, which can be pivotal in studying protein modifications. Additionally, its interactions with various biological molecules may provide insights into drug design and development processes.

Similar Compounds

When comparing 2-(4-Nitrophenyl)acetyl chloride with similar compounds, several notable examples emerge:

Compound NameChemical FormulaKey Features
Acetyl ChlorideC₂H₃ClOA simpler acyl chloride; less reactive than 2-(4-nitrophenyl)acetyl chloride.
4-Nitrobenzoyl ChlorideC₇H₄ClN₁O₃Contains a nitro group but lacks the acetyl functionality.
Benzoyl ChlorideC₇H₅ClOSimilar structure but without the nitro group; used in similar applications.

The uniqueness of 2-(4-Nitrophenyl)acetyl chloride lies in its combination of both nitro and acetyl functionalities, which enhances its reactivity and application scope compared to these similar compounds .

The synthesis of 2-(4-Nitrophenyl)acetyl chloride represents a critical process in organic chemistry, particularly for the preparation of various pharmaceutical intermediates and fine chemicals. The most common and efficient synthetic route involves the chlorination of 4-nitrophenylacetic acid using thionyl chloride (SOCl₂) [2] .

Reaction Mechanism

The chlorination of 4-nitrophenylacetic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The reaction can be represented as follows:

4-Nitrophenylacetic acid + SOCl₂ → 2-(4-Nitrophenyl)acetyl chloride + SO₂ + HCl

The mechanism involves several key steps:

  • Nucleophilic attack by the carboxylic acid oxygen on the sulfur atom of thionyl chloride
  • Formation of a chlorosulfite intermediate
  • Elimination of sulfur dioxide (SO₂)
  • Nucleophilic attack by the chloride ion on the acyl carbon
  • Formation of the final acid chloride product with the release of hydrogen chloride (HCl) [2] [4]

This reaction pathway is particularly advantageous because the byproducts (SO₂ and HCl) are gases that can easily escape from the reaction mixture, driving the equilibrium toward product formation [5] [4].

Reaction Conditions

The optimal conditions for the chlorination of 4-nitrophenylacetic acid with thionyl chloride typically involve:

ParameterOptimal ConditionEffect on Yield
Temperature40-60°CHigher temperatures accelerate the reaction but may lead to side reactions
Reaction Time2-4 hoursLonger times ensure complete conversion
Molar Ratio (SOCl₂:Acid)1.5-2:1Excess thionyl chloride ensures complete conversion
SolventDichloromethane or TolueneFacilitates heat transfer and dissolution
CatalystDMF (catalytic amount)Accelerates the reaction through formation of Vilsmeier-type intermediate

The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly enhance the reaction rate through the formation of a Vilsmeier-type intermediate [5] [6].

Alternative Chlorinating Agents

While thionyl chloride is the preferred chlorinating agent for the synthesis of 2-(4-Nitrophenyl)acetyl chloride, several alternatives can be employed:

  • Phosphorus pentachloride (PCl₅): Effective but produces phosphorus oxychloride (POCl₃) as a byproduct, which requires additional purification steps [7].

  • Oxalyl chloride ((COCl)₂): A milder alternative that produces gaseous byproducts (CO and CO₂), making purification easier. However, it is more expensive than thionyl chloride [5].

  • Phosphorus trichloride (PCl₃): Can be used with nearly all chlorine atoms participating in the chlorination, resulting in phosphonic acid as the main byproduct [7].

The choice of chlorinating agent depends on factors such as cost, scale of production, and the sensitivity of functional groups present in the substrate.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, including the synthesis of acid chlorides. This approach offers significant advantages over conventional heating methods, particularly for the preparation of 2-(4-Nitrophenyl)acetyl chloride [8] [9] [10].

Principles of Microwave-Assisted Synthesis

Microwave irradiation facilitates organic reactions through two primary mechanisms:

  • Dielectric Heating: Polar molecules (such as 4-nitrophenylacetic acid and thionyl chloride) absorb microwave energy and convert it to heat through molecular friction and dielectric loss [10].

  • Specific Microwave Effects: Non-thermal effects that arise from the direct interaction of the electric field with specific molecules in the reaction medium [9].

The application of microwave technology to the synthesis of 2-(4-Nitrophenyl)acetyl chloride offers several advantages:

AdvantageDescriptionImpact on Synthesis
Reduced Reaction TimeReactions that take hours under conventional heating can be completed in minutesIncreases throughput and efficiency
Improved YieldEnhanced reaction rates often lead to higher product yieldsMaximizes resource utilization
Higher PurityShorter reaction times minimize side reactionsReduces purification requirements
Energy EfficiencyDirect heating of reaction components rather than the vesselReduces energy consumption
ReproducibilityPrecise control over reaction parametersEnsures consistent product quality

Optimized Microwave Protocol for 2-(4-Nitrophenyl)acetyl Chloride

The microwave-assisted synthesis of 2-(4-Nitrophenyl)acetyl chloride can be optimized through careful control of several parameters:

  • Power Settings: Optimal microwave power typically ranges from 100-300 W, with higher power settings potentially leading to localized overheating and decomposition [10] [11].

  • Temperature Control: Maintaining a temperature of 60-80°C is crucial for efficient conversion while minimizing side reactions. Modern microwave reactors allow precise temperature control through infrared sensors [9].

  • Reaction Time: Under microwave conditions, the chlorination of 4-nitrophenylacetic acid can be completed in 5-20 minutes, compared to 2-4 hours with conventional heating [8] [12].

  • Solvent Selection: The choice of solvent significantly impacts microwave absorption. Polar solvents like acetonitrile or dichloromethane are preferred due to their high dielectric constants [9] [11].

  • Sealed Vessel Technology: Using sealed reaction vessels allows the reaction to proceed above the normal boiling point of the solvent, further accelerating the reaction [10].

A typical optimized protocol involves:

4-Nitrophenylacetic acid (1 equiv.) and thionyl chloride (1.5-2 equiv.) in dichloromethane are placed in a microwave-compatible sealed vessel. The mixture is irradiated at 100-150 W, maintaining a temperature of 70°C for 10-15 minutes. After cooling, the solvent and excess thionyl chloride are removed under reduced pressure to yield 2-(4-Nitrophenyl)acetyl chloride.

Comparative Analysis of Conventional vs. Microwave Methods

The advantages of microwave-assisted synthesis over conventional methods for preparing 2-(4-Nitrophenyl)acetyl chloride are evident in the following comparative data:

ParameterConventional HeatingMicrowave HeatingImprovement Factor
Reaction Time2-4 hours10-15 minutes8-16 times faster
Yield75-85%85-95%10-15% increase
Energy ConsumptionHighLow60-70% reduction
Side Product FormationModerateMinimalSignificant reduction
Scale-up PotentialGoodLimited to medium scaleDepends on equipment

The primary limitation of microwave-assisted synthesis is the challenge of scaling up to industrial production levels. However, continuous-flow microwave systems have been developed to address this limitation, allowing for larger-scale production while maintaining the benefits of microwave heating [10] [13].

Industrial-Scale Production Challenges and Purification Strategies

The transition from laboratory-scale synthesis to industrial production of 2-(4-Nitrophenyl)acetyl chloride presents numerous challenges that must be addressed to ensure economic viability, product quality, and environmental sustainability [14] [15] [16].

Scale-Up Challenges

Industrial production of 2-(4-Nitrophenyl)acetyl chloride faces several key challenges:

  • Heat Management: The reaction between 4-nitrophenylacetic acid and thionyl chloride is exothermic. At industrial scale, efficient heat dissipation becomes critical to prevent runaway reactions and maintain product quality [17] [16].

  • Corrosion Issues: Both thionyl chloride and the resulting acid chloride are highly corrosive, necessitating specialized equipment constructed from corrosion-resistant materials such as glass-lined steel or specialized alloys [17] [15].

  • Handling of Toxic and Hazardous Materials: Thionyl chloride is toxic and reacts violently with water, requiring stringent safety protocols and specialized handling equipment [4].

  • Byproduct Management: The gaseous byproducts (SO₂ and HCl) must be properly captured and neutralized to comply with environmental regulations [17] [16].

  • Process Consistency: Maintaining consistent product quality across large production batches requires precise control of reaction parameters [15].

Industrial Production Methods

Several approaches have been developed for the industrial-scale production of 2-(4-Nitrophenyl)acetyl chloride:

  • Batch Process: Traditional batch reactors equipped with efficient cooling systems and gas handling capabilities. This approach offers flexibility but may have limitations in terms of throughput [16].

  • Continuous Flow Process: Continuous reactors that allow for better heat management and more consistent product quality. This approach is particularly suitable for large-scale production [15].

  • Semi-Batch Process: A hybrid approach where reagents are added continuously to a batch reactor, allowing for better control of the reaction exotherm [16].

The choice of production method depends on factors such as production volume, available infrastructure, and economic considerations.

Purification Strategies

Purification of 2-(4-Nitrophenyl)acetyl chloride is critical for ensuring product quality. Several purification strategies are employed at industrial scale:

  • Distillation: Fractional distillation under reduced pressure is the most common method for purifying acid chlorides. For 2-(4-Nitrophenyl)acetyl chloride, typical distillation conditions involve temperatures of 110-130°C at 0.5-1.0 mmHg pressure [18] [19].

  • Crystallization: For solid acid chlorides like 2-(4-Nitrophenyl)acetyl chloride (melting point 46-47°C), recrystallization from non-hydroxylic solvents such as toluene or petroleum ether can be effective [20] [18].

  • Filtration: Removal of insoluble impurities through filtration, often performed under inert atmosphere to prevent hydrolysis of the acid chloride [18].

  • Chromatographic Methods: For analytical purposes or small-scale purification, HPLC methods using reverse-phase columns have been developed. These methods typically employ acetonitrile/water mobile phases with phosphoric acid as a modifier [19].

The following table summarizes the key purification methods and their applicability:

Purification MethodAdvantagesLimitationsApplicability
Vacuum DistillationEffective for volatile impurities, scalableThermal decomposition risk, energy-intensivePrimary method for large-scale purification
CrystallizationSimple equipment, high purityYield losses, solvent consumptionComplementary to distillation, final purification step
FiltrationSimple, removes particulatesLimited to insoluble impuritiesPreliminary purification step
ChromatographyHigh resolution, analytical controlLimited scale, expensiveAnalytical purposes, small-scale production

Quality Control Parameters

For industrial production, several quality control parameters are monitored to ensure consistent product quality:

  • Purity: Typically ≥95% as determined by HPLC or GC analysis [20] [19].
  • Melting Point: 46-47°C for pure 2-(4-Nitrophenyl)acetyl chloride [20].
  • Color: Should be light yellow to colorless [20] [21].
  • Acidity: Residual acid content should be minimal, typically <0.5% [18].
  • Moisture Content: Should be extremely low to prevent hydrolysis [18].

Implementing robust quality control procedures is essential for ensuring that the produced 2-(4-Nitrophenyl)acetyl chloride meets the required specifications for downstream applications.

Byproduct Analysis and Yield Maximization Techniques

The synthesis of 2-(4-Nitrophenyl)acetyl chloride inevitably generates byproducts that can impact both yield and product quality. Understanding these byproducts and implementing strategies to minimize their formation is crucial for optimizing the synthetic process [7].

Common Byproducts and Their Formation

Several byproducts can form during the synthesis of 2-(4-Nitrophenyl)acetyl chloride:

  • Acid Anhydride: Formation of 4-nitrophenylacetic anhydride can occur through the reaction of the acid chloride with unreacted 4-nitrophenylacetic acid [7].

  • Hydrolysis Products: Exposure to moisture can lead to hydrolysis of the acid chloride back to 4-nitrophenylacetic acid [18] [4].

  • Sulfur-Containing Impurities: When using thionyl chloride, residual sulfur compounds such as sulfoxides or sulfides may contaminate the product [4] [22].

  • Colored Impurities: Extended reaction times or elevated temperatures can lead to the formation of colored impurities, particularly with aged thionyl chloride that may contain disulfur dichloride [4] [22].

The following table summarizes the common byproducts, their formation mechanisms, and strategies for minimization:

ByproductFormation MechanismMinimization Strategy
Acid AnhydrideReaction between acid chloride and unreacted acidUse excess thionyl chloride, ensure complete conversion
Hydrolysis ProductsReaction with moistureUse anhydrous conditions, inert atmosphere
Sulfur ImpuritiesDecomposition of thionyl chlorideUse freshly purified thionyl chloride
Colored ImpuritiesSide reactions at elevated temperaturesControl reaction temperature, minimize reaction time

Analytical Methods for Byproduct Identification

Several analytical techniques are employed to identify and quantify byproducts in the synthesis of 2-(4-Nitrophenyl)acetyl chloride:

  • High-Performance Liquid Chromatography (HPLC): Provides separation and quantification of the acid chloride and its impurities. Reverse-phase HPLC with UV detection at 254 nm is commonly used [19].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile components and structural identification of unknown impurities [7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify structural features of impurities and confirm product identity .

  • Infrared Spectroscopy (IR): Particularly useful for distinguishing between acid chloride (strong C=O absorption at ~1790 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) .

  • Thin-Layer Chromatography (TLC): A rapid screening method for monitoring reaction progress and detecting impurities [23].

Yield Maximization Techniques

Several strategies have been developed to maximize the yield of 2-(4-Nitrophenyl)acetyl chloride:

  • Reagent Optimization:

    • Using freshly purified thionyl chloride to minimize side reactions [22]
    • Employing a slight excess (1.5-2 equivalents) of thionyl chloride to ensure complete conversion [5]
    • Adding catalytic amounts of DMF to accelerate the reaction [5] [6]
  • Reaction Condition Optimization:

    • Maintaining optimal temperature range (40-60°C) to balance reaction rate and selectivity [7]
    • Conducting the reaction under inert atmosphere (nitrogen or argon) to prevent moisture-induced hydrolysis [18]
    • Using anhydrous solvents to minimize hydrolysis [18]
  • Process Optimization:

    • Implementing efficient mixing to ensure uniform reaction conditions [16]
    • Monitoring reaction progress using analytical techniques (TLC, HPLC) to determine optimal reaction time [23] [19]
    • Developing continuous flow processes for better temperature control and consistent product quality [15]
  • Workup and Isolation Optimization:

    • Removing excess thionyl chloride under reduced pressure rather than aqueous workup to prevent hydrolysis [18]
    • Using non-hydroxylic solvents for recrystallization [18]
    • Implementing efficient filtration techniques under inert atmosphere [18]

Comparative Yield Data

The impact of various optimization techniques on the yield of 2-(4-Nitrophenyl)acetyl chloride is illustrated in the following table:

Optimization TechniqueStandard Conditions Yield (%)Optimized Conditions Yield (%)Improvement (%)
Thionyl Chloride Purity75-8085-9010-15
Catalytic DMF Addition80-8590-9510-15
Temperature Control75-8585-905-15
Inert Atmosphere70-8085-9515-25
Anhydrous Conditions75-8590-9510-20
Continuous Flow Process80-8590-9510-15

CompoundRelative ReactivityMechanismRate Enhancement Factor
2-(4-Nitrophenyl)acetyl chlorideHigh (enhanced by nitro group)Addition-elimination~3-5x vs unsubstituted
Acetyl chlorideVery High (baseline)Addition-elimination1.0 (reference)
Benzoyl chlorideModerateAddition-elimination0.3-0.5
p-Nitrobenzoyl chlorideLow (due to resonance stabilization)Addition-elimination0.1-0.2
Phenylacetyl chlorideModerateAddition-elimination0.4-0.6
Chloroacetyl chlorideHigh (enhanced by Cl electron withdrawal)Addition-elimination2-3x

The enhanced reactivity stems from the nitro group's ability to stabilize the transition state through electron withdrawal, reducing the activation energy for nucleophilic attack [7] [6]. Comparative studies reveal that acyl chlorides follow the general reactivity order: acetyl chloride > chloroacetyl chloride > 2-(4-nitrophenyl)acetyl chloride > phenylacetyl chloride > benzoyl chloride > p-nitrobenzoyl chloride [8].

Nitro Group Electronic Effects on Carbonyl Reactivity

The para-nitro substituent in 2-(4-nitrophenyl)acetyl chloride exerts significant electronic effects that fundamentally alter the carbonyl reactivity profile. The nitro group functions as a powerful electron-withdrawing group through both inductive and resonance mechanisms [9] [10] [11].

The Hammett sigma value for the para-nitro group is +0.78, indicating strong electron-withdrawing character [12] [13]. This electronic withdrawal operates through two primary pathways: the inductive effect, where the electronegative nitrogen and oxygen atoms withdraw electron density through the sigma framework, and the resonance effect, where the nitro group participates in mesomeric electron withdrawal through the pi system [14] [15].

Table 2: Electronic Effects of Nitro Group on Carbonyl Reactivity

ParameterValue/DescriptionImpact on Reactivity
Hammett σ value (para-NO₂)+0.78 (strong electron-withdrawing)Significantly increased
Inductive effect strengthHigh (-I effect)Activates carbonyl carbon
Resonance effect strengthStrong (mesomeric withdrawal)Stabilizes transition state
Carbonyl carbon δ⁺ chargeIncreased positive charge densityEnhances nucleophile attraction
C-Cl bond polarizationEnhanced (weaker C-Cl bond)Improves leaving group ability
Nucleophilic attack rate3-5x faster than unsubstitutedAccelerated reaction kinetics

The electronic effects manifest in several ways that enhance carbonyl reactivity. The carbonyl carbon experiences increased positive charge density, making it more electrophilic and susceptible to nucleophilic attack [7] [6]. Simultaneously, the C-Cl bond becomes more polarized, facilitating chloride departure and improving the leaving group ability [1] [3].

The nitro group's influence extends beyond simple electron withdrawal. It participates in transition state stabilization through delocalization of negative charge that develops during nucleophilic attack [14] [15]. This stabilization effect is particularly pronounced in the tetrahedral intermediate formed during the addition-elimination mechanism, where the nitro group can accommodate excess electron density through its extended pi system [9] [10].

Hydrolysis Kinetics in Aqueous and Non-Aqueous Media

The hydrolysis of 2-(4-nitrophenyl)acetyl chloride exhibits distinct kinetic behaviors depending on the reaction medium. In aqueous systems, the reaction proceeds rapidly through a bimolecular mechanism involving water as the nucleophile [16] [17] [18].

Kinetic studies reveal that hydrolysis rates are significantly influenced by solvent composition, pH, and temperature [19] [20] [21]. In pure water at 25°C, the observed rate constant is approximately 2.5 × 10⁻³ s⁻¹, corresponding to a half-life of 4.6 minutes [20]. The reaction follows first-order kinetics with respect to both the acyl chloride and water concentration [21].

Table 3: Hydrolysis Kinetics in Different Media

Solvent Systemk_obs (s⁻¹) at 25°CHalf-life (min)Mechanism
Pure water2.5 × 10⁻³4.6Bimolecular (water attack)
Aqueous buffer (pH 7)1.8 × 10⁻³6.4Bimolecular (water attack)
Aqueous buffer (pH 9)7.2 × 10⁻³1.6Bimolecular (enhanced by OH⁻)
Acetone-water (70:30)4.1 × 10⁻⁴28.1Bimolecular (reduced water activity)
Ethanol-water (80:20)6.8 × 10⁻⁴17.0Bimolecular (reduced water activity)
Non-aqueous (anhydrous conditions)No reactionStableNo hydrolysis

The pH dependence of hydrolysis kinetics reveals interesting mechanistic details. Under neutral conditions, water acts as the primary nucleophile, while at higher pH values, hydroxide ions contribute significantly to the reaction rate [19] [22]. The rate enhancement observed at pH 9 results from the superior nucleophilicity of hydroxide ions compared to water molecules [23] [24].

In mixed aqueous-organic solvents, hydrolysis rates decrease substantially due to reduced water activity and altered solvation patterns [25] [20]. The dielectric constant of the medium plays a crucial role in stabilizing the charged transition state, with lower dielectric solvents showing reduced reaction rates [20]. Under strictly anhydrous conditions, the acyl chloride remains stable, highlighting the essential role of water in the hydrolysis mechanism [17].

The hydrolysis mechanism involves initial nucleophilic attack by water on the carbonyl carbon, forming a tetrahedral intermediate, followed by elimination of hydrogen chloride [16] [26]. The nitro group facilitates this process by stabilizing the transition state and enhancing the electrophilicity of the carbonyl carbon [9] [10].

Reductive Pathways: Nitro to Amine Transformations

The reduction of the nitro group in 2-(4-nitrophenyl)acetyl chloride to the corresponding amine represents a fundamental transformation in organic chemistry. Multiple reductive pathways are available, each with distinct mechanistic features and synthetic applications [27] [28] [29].

Catalytic hydrogenation using palladium on carbon represents the most widely employed method for nitro group reduction [30] [28]. Under standard conditions (room temperature, 1 atmosphere hydrogen), this transformation proceeds through a six-electron reduction pathway, yielding the corresponding amine in 90-95% yield [31] [29]. The mechanism involves sequential reduction through nitroso and hydroxylamine intermediates, though these species are typically not observed due to their rapid consumption [32] [33].

Table 4: Reductive Pathways for Nitro to Amine Transformations

Reducing AgentReaction ConditionsYield (%)SelectivityMechanism
Catalytic hydrogenation (Pd/C, H₂)Room temperature, 1 atm H₂90-95High (6-electron reduction)Catalytic hydrogenation
Iron/HCl systemReflux in acidic medium85-90High (selective for nitro)Single electron transfer
Zinc/NH₄Cl systemAqueous medium, room temperature80-85Moderate (some side reactions)Hydride transfer
Tin(II) chloride (SnCl₂)Acidic conditions, moderate heating75-85High (chemoselective)Two-electron reduction
Sodium borohydride/Ni catalystEthanol, room temperature85-94High (nitro group specific)Hydride transfer
Lithium aluminum hydrideAnhydrous ether, 0°C70-80Moderate (may reduce other groups)Hydride transfer

Metal-mediated reductions offer alternative pathways with different mechanistic profiles. Iron in acidic media provides efficient reduction through single-electron transfer mechanisms [34] [31]. The process involves initial electron transfer to the nitro group, forming a radical anion that undergoes further reduction and protonation steps [35] [33]. This method exhibits high selectivity for nitro groups while leaving other functional groups intact [34].

Zinc-mediated reductions in the presence of ammonium chloride operate through hydride transfer mechanisms [31] [29]. The reaction proceeds under mild conditions at room temperature, making it suitable for substrates containing acid-sensitive functional groups [27]. However, this method may exhibit reduced selectivity compared to catalytic hydrogenation [36].

The choice of reducing agent significantly impacts both the reaction outcome and mechanistic pathway. Sodium borohydride in combination with nickel catalysts provides excellent yields (85-94%) under mild conditions [27] [36]. This system operates through hydride transfer mechanisms and exhibits high selectivity for nitro groups [27].

Lithium aluminum hydride represents a powerful reducing agent capable of nitro group reduction, though it may also reduce other functional groups present in the molecule [31] [29]. The reaction requires anhydrous conditions and careful temperature control to prevent over-reduction or side reactions [28].

The reduction pathway can proceed through two distinct mechanisms: radical chemistry involving successive single-electron transfers, or hydride transfer mechanisms involving two-electron steps [33]. The choice of reducing agent and reaction conditions determines which pathway predominates, influencing both the reaction rate and product distribution [32] [35].

XLogP3

2.4

Other CAS

50434-36-1

Wikipedia

Benzeneacetyl chloride, 4-nitro-

Dates

Last modified: 08-16-2023

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